ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with dimethylamino groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazine core by reacting cyanuric chloride with dimethylamine under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the triazole moiety and the ethyl ester group. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to handle the reactions, and stringent quality control measures are in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine or triazole rings.
Substitution: The dimethylamino groups on the triazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
Ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine derivatives: Compounds like hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine share structural similarities with ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate.
Triazole derivatives: Compounds such as 1,2,4-triazole and its derivatives also exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combined triazine and triazole structure, which imparts distinct chemical reactivity and potential for diverse applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes .
Properties
Molecular Formula |
C13H20N8O2 |
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Molecular Weight |
320.35 g/mol |
IUPAC Name |
ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C13H20N8O2/c1-7-23-10(22)9-8(2)21(18-17-9)13-15-11(19(3)4)14-12(16-13)20(5)6/h7H2,1-6H3 |
InChI Key |
VIEPPEDTBIHWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N(C)C)N(C)C)C |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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